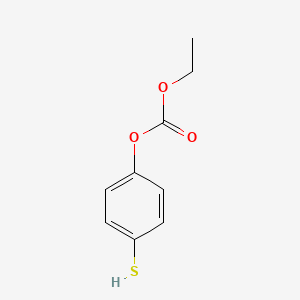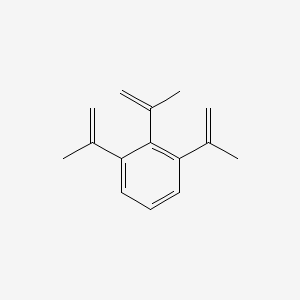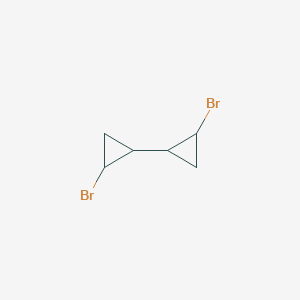
1,1'-Bicyclopropyl, 2,2'-dibromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Bicyclopropyl, 2,2’-dibromo- is a halogenated derivative of bicyclopropyl, a compound consisting of two cyclopropane rings
Preparation Methods
The synthesis of 1,1’-Bicyclopropyl, 2,2’-dibromo- typically involves the bromination of bicyclopropyl. One common method includes the reaction of bicyclopropyl with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective bromination at the 2,2’ positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1,1’-Bicyclopropyl, 2,2’-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone.
Reduction Reactions: The compound can be reduced to 1,1’-Bicyclopropyl using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,1’-Bicyclopropyl, 2,2’-dibromo- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1,1’-Bicyclopropyl, 2,2’-dibromo- exerts its effects involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
1,1’-Bicyclopropyl, 2,2’-dibromo- can be compared with other halogenated cyclopropyl derivatives, such as:
1,1’-Bicyclopropyl, 2,2’-dichloro-: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
1,1’-Bicyclopropyl, 2,2’-difluoro-: The presence of fluorine atoms imparts unique electronic properties, making it useful in different chemical and biological contexts.
1,1’-Bicyclopropyl, 2,2’-diiodo-:
Properties
CAS No. |
62014-98-6 |
|---|---|
Molecular Formula |
C6H8Br2 |
Molecular Weight |
239.94 g/mol |
IUPAC Name |
1-bromo-2-(2-bromocyclopropyl)cyclopropane |
InChI |
InChI=1S/C6H8Br2/c7-5-1-3(5)4-2-6(4)8/h3-6H,1-2H2 |
InChI Key |
ADGFCESLTXYNJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1Br)C2CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


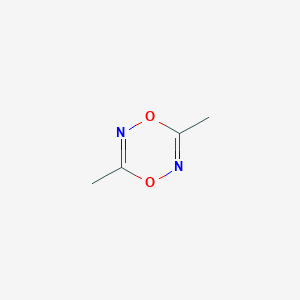
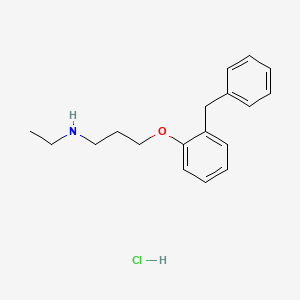
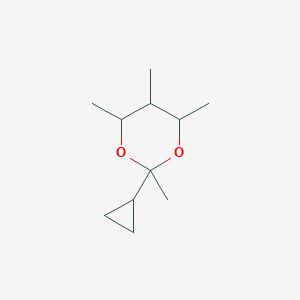
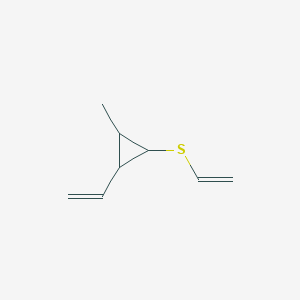
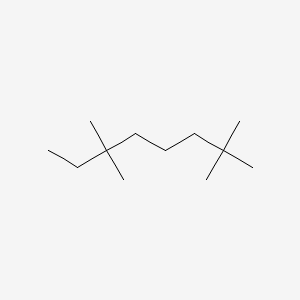
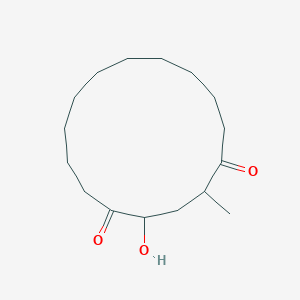
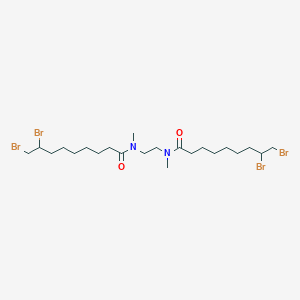
![8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine](/img/structure/B14558713.png)

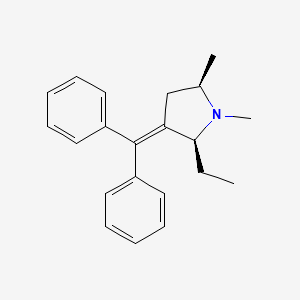
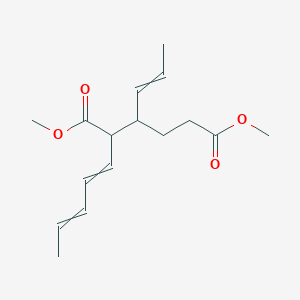
![2-[(4-Bromoanilino)methyl]-3-methylnaphthalene-1,4-dione](/img/structure/B14558738.png)
